molecular formula C15H23N3O2S B2631594 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 1020477-41-1

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2631594
CAS No.: 1020477-41-1
M. Wt: 309.43
InChI Key: RAULSRBKYYKGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfoxide-Induced Polarization

The sulfoxide group (S=O) at position 5 withdraws electron density via its dipole moment, polarizing the thiophene ring. This creates a partial positive charge on sulfur and a negative charge on oxygen, enhancing the electrophilicity of the pyrazole nitrogen at position 1.

Amide Resonance and Ring Strain

The cyclopentanecarboxamide’s amide group (-CONH-) participates in resonance, delocalizing the lone pair from the nitrogen into the carbonyl group. This resonance is partially constrained by the cyclopentane ring’s 108° bond angles, which introduce slight torsional strain compared to linear amides. The resultant electron deficiency at the amide nitrogen facilitates hydrogen bonding with adjacent heteroatoms.

tert-Butyl Hyperconjugation

The tert-butyl group at position 2 donates electron density through hyperconjugation, stabilizing the pyrazole ring. This substituent’s bulky nature also sterically shields the nitrogen at position 1, reducing its reactivity toward electrophiles.

Aromaticity and π-Stacking

The thieno[3,4-c]pyrazole system maintains aromaticity via a 10-π-electron system (6 from thiophene, 4 from pyrazole). This aromaticity enables π-stacking interactions with planar biological targets, a feature exploited in medicinal chemistry applications.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-15(2,3)18-13(11-8-21(20)9-12(11)17-18)16-14(19)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAULSRBKYYKGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3OS, indicating the presence of a thieno[3,4-c]pyrazole ring system, which is significant in medicinal chemistry due to its biological activity. The compound features a tert-butyl group and a cyclopentanecarboxamide moiety that contribute to its pharmacological properties and solubility characteristics .

Structural Comparison

Compound NameMolecular FormulaUnique Features
This compoundC17H21N3OSContains thieno[3,4-c]pyrazole and cyclopentanecarboxamide groups
N-(2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamideC17H20N2OSLacks oxido and cyclopentanecarboxamide groups
N-(2-(tert-butyl)-5-methylthieno[3,4-c]pyrazol-3-yl)acetamideC13H16N2OSFeatures a methyl group instead of an oxido group

Biological Activity

The biological activity of this compound has been explored in various studies. It is primarily recognized for its potential anti-inflammatory and anticancer properties. The unique structural features of the thieno[3,4-c]pyrazole moiety enhance its interaction with biological targets.

  • Anti-inflammatory Activity : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various thieno[3,4-c]pyrazole derivatives, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thieno[3,4-c]pyrazole derivatives revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two analogs from the thieno[3,4-c]pyrazole family, highlighting structural variations and their implications:

Compound Name Substituent at 2-Position Carboxamide Group Molecular Formula Molecular Weight (g/mol) CAS Number
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide tert-butyl Cyclopentanecarboxamide C₁₆H₂₄N₄O₂S* ~344.45* Not specified
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide 4-fluorophenyl 4-methoxybenzamide C₂₀H₁₆FN₃O₃S 397.42 1009693-63-3
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide 4-methoxyphenyl Cyclohexanecarboxamide C₁₉H₂₃N₃O₃S 373.50 958587-50-3

Key Structural and Functional Differences:

Substituent at 2-Position: The tert-butyl group in the target compound provides steric hindrance and lipophilicity, which may reduce metabolic degradation compared to the 4-fluorophenyl () and 4-methoxyphenyl () groups . The 4-methoxyphenyl group () increases solubility due to the polar methoxy group but may reduce membrane permeability .

Research Findings and Implications

Metabolic Stability :

  • The tert-butyl group in the target compound likely enhances metabolic stability compared to the aryl-substituted analogs, as bulky alkyl groups resist oxidative degradation .

Solubility and Bioavailability :

  • The 4-methoxybenzamide analog () has higher polarity due to the methoxy group, suggesting better aqueous solubility than the tert-butyl variant. However, the latter’s lipophilicity may favor blood-brain barrier penetration .

Target Binding :

  • Fluorine in the 4-fluorophenyl analog () may improve binding to targets like proteases or kinases via electrostatic interactions, whereas the tert-butyl group’s steric bulk could limit access to shallow binding pockets .

Synthetic Accessibility :

  • The cyclohexanecarboxamide analog () is commercially available (CAS 958587-50-3), indicating established synthetic routes. The target compound’s tert-butyl and cyclopentane groups may require more specialized synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.